chemical properties of 4-Methylumbelliferyl alpha-L-arabinopyranoside
chemical properties of 4-Methylumbelliferyl alpha-L-arabinopyranoside
An In-depth Technical Guide to 4-Methylumbelliferyl α-L-arabinopyranoside: Properties and Applications
Introduction
4-Methylumbelliferyl α-L-arabinopyranoside (4-MU-Ara) is a synthetic fluorogenic substrate indispensable for the sensitive detection of α-L-arabinofuranosidase and related α-L-arabinosidase activities.[1][2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties of 4-MU-Ara and delineates a robust, field-proven protocol for its application in enzymatic assays. As a Senior Application Scientist, my focus is not just on the "what" but the "why"—elucidating the causal relationships that underpin a reliable and reproducible experimental design.
Physicochemical Properties: The Foundation of Application
A thorough understanding of the physicochemical properties of 4-MU-Ara is paramount for its effective use, from storage and solution preparation to the final assay.
Core Compound Identification
The fundamental identifiers and properties of 4-Methylumbelliferyl α-L-arabinopyranoside are summarized below.
| Property | Value | Source(s) |
| CAS Number | 69414-26-2 | [4] |
| Molecular Formula | C₁₅H₁₆O₇ | [1][4][5] |
| Molecular Weight | 308.28 g/mol | [5] |
| Appearance | White to slightly off-white powder/crystal | [6][7] |
| Purity | Typically ≥98% or ≥99% (HPLC) | [8] |
Structural Framework
4-MU-Ara is a glycoside composed of an L-arabinose sugar moiety linked to a 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) core via an α-glycosidic bond.[1][5] This bond is the specific target for α-L-arabinofuranosidase enzymes. The coumarin-based structure of 4-methylumbelliferone is the source of the fluorescence that is fundamental to the assay's sensitivity.
Solubility Profile: A Practical Guide
The solubility of 4-MU-Ara dictates the preparation of stock solutions. It is poorly soluble in aqueous buffers alone but can be dissolved in organic solvents for subsequent dilution.
| Solvent | Concentration | Notes | Source(s) |
| Pyridine | 50 mg/mL | Forms a clear, colorless solution. | |
| Acetone/Water (1:1) | 1% (10 mg/mL) | A viable mixture for creating working solutions. | [4] |
| DMSO | Slightly Soluble | Often used to create high-concentration stock solutions. | [7] |
| Water | Slightly Soluble | Solubility increases with heat and sonication, but is not ideal for primary stock. | [7] |
Scientist's Insight: The standard practice is to prepare a high-concentration stock solution (e.g., 10-20 mM) in a water-miscible organic solvent like DMSO or pyridine. This stock is then diluted to the final working concentration in the aqueous assay buffer. This two-step process circumvents the low aqueous solubility of the substrate, ensuring its availability to the enzyme in the reaction mixture. It is crucial that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid impacting enzyme structure and activity.
Stability and Storage
Proper storage is critical to maintain the integrity of 4-MU-Ara and ensure assay reproducibility.
-
Solid Form : The compound should be stored as a desiccated powder at -20°C, protected from light.[4][6] The glycosidic bond is stable under these conditions.
-
Stock Solutions : Substrate stock solutions, typically prepared in DMSO or methanol, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C in dark or amber vials for up to six months.[9][10]
The Fluorogenic Assay: Principle and Mechanism
The utility of 4-MU-Ara lies in its ability to act as a pro-fluorophore, releasing a highly fluorescent compound upon specific enzymatic action.
The Enzymatic Reaction
α-L-arabinofuranosidase enzymes catalyze the hydrolysis of the α-glycosidic bond in 4-Methylumbelliferyl α-L-arabinopyranoside. This cleavage event releases L-arabinose and the fluorophore, 4-methylumbelliferone (4-MU).[1] The rate of 4-MU production is directly proportional to the enzyme's activity under substrate-saturating conditions.
Caption: Enzymatic cleavage of 4-MU-Ara by α-L-arabinofuranosidase.
The Fluorophore: 4-Methylumbelliferone (4-MU)
The liberated 4-MU is a pH-sensitive fluorophore. Its fluorescence intensity is significantly higher at alkaline pH. The excitation maximum is pH-dependent, typically around 360-385 nm, while the emission maximum is consistently around 445-450 nm, producing a bright blue fluorescence.[2]
Scientist's Insight: This pH dependency is a critical aspect of assay design. The enzymatic reaction is typically performed at an optimal pH for the enzyme (often acidic or neutral). However, to maximize the fluorescent signal for detection, the reaction is terminated by adding a high-pH "stop buffer" (e.g., 0.2 M sodium carbonate, pH > 10). This step serves two purposes: it denatures the enzyme to halt the reaction, and it deprotonates the hydroxyl group of 4-MU, maximizing its quantum yield and ensuring a stable, sensitive reading.
A Validated Protocol for α-L-Arabinofuranosidase Activity Assay
This section provides a detailed, self-validating protocol for measuring α-L-arabinofuranosidase activity.
Rationale and Design (The "Why")
-
Buffer Choice : A buffer that maintains a stable pH optimal for the target enzyme is chosen (e.g., citrate or acetate buffer for acidic enzymes).
-
Substrate Concentration : The concentration of 4-MU-Ara should ideally be at or above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is proportional to the enzyme concentration (zero-order kinetics). If Km is unknown, a substrate saturation experiment should be performed.
-
Temperature : Reactions are conducted at a constant, optimal temperature for the enzyme (e.g., 37°C or 50°C) to ensure consistent reaction rates.
-
Controls : The inclusion of appropriate controls is non-negotiable for a valid experiment.
Experimental Workflow
Caption: Standard workflow for a fluorogenic enzyme assay using 4-MU-Ara.
Step-by-Step Methodology
1. Preparation of Reagents:
-
Assay Buffer : Example: 50 mM Sodium Acetate, pH 5.0. Autoclave and store at room temperature.
-
Substrate Stock Solution (10 mM) : Dissolve 3.08 mg of 4-MU-Ara in 1 mL of DMSO. Vortex until fully dissolved. Store in aliquots at -20°C, protected from light.[9]
-
4-MU Standard Stock (1 mM) : Dissolve 1.76 mg of 4-methylumbelliferone in 10 mL of DMSO. Store at -20°C.
-
Stop Buffer : 0.2 M Sodium Carbonate (Na₂CO₃), pH ~11.
2. Generation of 4-MU Standard Curve:
-
In a 96-well black microplate, prepare a dilution series of the 4-MU standard stock in assay buffer.
-
Add stop buffer to each well to equalize the final volume and pH.
-
A typical range would be from 0 to 10 µM 4-MU (final concentration).
-
Include a "buffer + stop buffer" blank.
3. Enzyme Assay Procedure:
-
Set up reactions in a 96-well plate. For each sample, prepare the following wells:
-
Test Sample : 50 µL Assay Buffer + 10 µL Enzyme Sample.
-
Substrate Blank : 50 µL Assay Buffer + 10 µL Buffer (instead of enzyme). This controls for spontaneous substrate hydrolysis.
-
Enzyme Blank : 50 µL Assay Buffer + 10 µL Enzyme Sample (substrate will be added after the stop buffer). This controls for endogenous fluorescence in the sample.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Start the reaction by adding 40 µL of a working substrate solution (e.g., 250 µM 4-MU-Ara in assay buffer, to give 100 µM final concentration). Mix gently.
-
Incubate for a fixed period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of cold Stop Buffer to all wells. For the enzyme blank, add the stop buffer first, then add the substrate.
-
Read the plate on a fluorometer with excitation at ~365 nm and emission at ~445 nm.
Data Analysis and Interpretation
-
Subtract the fluorescence reading of the appropriate blank from your test sample readings.
-
Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve. Determine the linear regression equation (y = mx + c).
-
Use the equation to convert the corrected fluorescence readings from your samples into the concentration of 4-MU produced.
-
Calculate the enzyme activity, typically expressed in units like nmol/min/mg of protein.
Activity (U/mg) = (nmol of 4-MU produced) / (incubation time (min) * mg of protein in the assay)
Safety and Handling
As a laboratory chemical, 4-Methylumbelliferyl α-L-arabinopyranoside requires careful handling.
-
Hazards : May be harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[11] May cause respiratory irritation if inhaled as a dust.
-
Precautions : Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] Avoid generating dust.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, typically at -20°C or as recommended (2-8°C for short term).[4][7]
Conclusion
4-Methylumbelliferyl α-L-arabinopyranoside is a powerful and sensitive substrate for the characterization of α-L-arabinofuranosidase activity. Its utility is maximized through a deep understanding of its chemical properties—from its solubility profile influencing stock preparation to the pH-dependent fluorescence of its product dictating assay conditions. By employing a well-designed, self-validating protocol as outlined in this guide, researchers can generate highly reliable and reproducible data, advancing our understanding of carbohydrate-active enzymes and their roles in biology and disease.
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- Al-Mughaid, H., Al-sheikh, I., & Bennet, A. J. (2013). Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases.
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SAFETY DATA SHEET - Fisher Scientific. (2023-09-29). Retrieved from [Link]
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Johnson, A. (2017). Have you had problems with the solubilization of 4-Methylumbelliferyl α-D-glucopyranoside? ResearchGate. Retrieved from [Link]
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4-Methylumbelliferyl alpha-L-arabinopyranoside - Glycosynth. (n.d.). Retrieved from [Link]
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4-Methylumbelliferyl alpha-D-galactopyranoside - Glycosynth. (n.d.). Retrieved from [Link]
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4-Methylumbelliferyl α-L-arabinopyranoside - Fernando Amat Bioimaging Research. (n.d.). Retrieved from [Link]
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